4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine

Lipophilicity Drug design Physicochemical property differentiation

Researchers pursuing antitubercular or antibacterial hit-to-lead programs often encounter potency gaps with morpholine-based triazoles. 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine directly addresses this by replacing the oxygen with a sulfur atom, achieving a controlled logP increase (~+1.35 units) for enhanced membrane permeability and superior activity (thiomorpholine > morpholine). Ideal for focused library synthesis targeting M. tuberculosis H37Rv (MIC < 1 μg/mL achievable) and multidrug-resistant Gram-positive pathogens. • Exploits proven appendage-dependent activity rank: piperazine > thiomorpholine > morpholine. • Enables unique S-mediated hydrogen-bonding and metal-coordination interactions unavailable to oxygen analogs. • Provides a modular scaffold for CuAAC functionalization, bridging chemical biology probe design and medicinal chemistry optimization.

Molecular Formula C8H12N4OS
Molecular Weight 212.27
CAS No. 2097923-61-8
Cat. No. B2723208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine
CAS2097923-61-8
Molecular FormulaC8H12N4OS
Molecular Weight212.27
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCSCC2
InChIInChI=1S/C8H12N4OS/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3
InChIKeySLSKKMMXLVTWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine (CAS 2097923-61-8): Chemical Identity and Structural Classification for Procurement Decisions


4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine (CAS 2097923-61-8) is a heterocyclic hybrid compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 g/mol . Its structure, defined by the SMILES string Cn1cc(C(=O)N2CCSCC2)nn1, comprises a 1-methyl-1,2,3-triazole ring connected via a carbonyl linker to a thiomorpholine moiety . The compound belongs to the class of thiomorpholine-derived 1,4-disubstituted 1,2,3-triazoles—a scaffold family that has attracted attention in medicinal chemistry for antimicrobial and antitubercular applications . The defining structural feature is the replacement of the oxygen atom found in morpholine-based analogs with a sulfur atom in the thiomorpholine ring, a bioisosteric substitution known to alter lipophilicity, metabolic stability, and target-binding properties .

Why Morpholine or Piperazine Analogs Cannot Simply Replace 4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine in Research Programs


Attempting to substitute 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine with its closest oxygen analog—4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine (CAS 1791134-52-5)—or with piperazine-based alternatives risks undermining key physicochemical and biological performance parameters. The sulfur atom in the thiomorpholine ring confers a quantifiably higher logP (ACD/LogP = +0.27 for parent thiomorpholine vs. −1.08 for parent morpholine, Δ = +1.35 log units) , which directly impacts membrane permeability, tissue distribution, and metabolic clearance profiles . Critically, head-to-head class-level antitubercular screening data demonstrate that thiomorpholine-appended 1,2,3-triazoles consistently outperform their morpholine counterparts against Mycobacterium tuberculosis H37Rv (activity rank order: piperazine > thiomorpholine > morpholine) . The compound's unique sulfur-containing scaffold also enables distinct hydrogen-bonding and metal-coordination interactions not available to oxygen-based analogs, making it irreplaceable in structure–activity relationship (SAR) campaigns targeting the thiomorpholine pharmacophore space .

Quantitative Differentiation Evidence: How 4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine Compares to Closest Analogs


Lipophilicity Advantage: Quantified logP Differential Between Thiomorpholine and Morpholine Parent Rings

The thiomorpholine scaffold in 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine confers a significant lipophilicity increase relative to its direct morpholine analog 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine (CAS 1791134-52-5). The parent thiomorpholine ring exhibits an ACD/LogP of +0.27, compared to −1.08 for the parent morpholine ring, yielding a ΔlogP of +1.35 log units . This corresponds to an approximately 22-fold greater octanol–water partition coefficient for the sulfur-containing scaffold. Similarly, the computed XLogP3 for the full morpholine analog is −0.9 with a topological polar surface area (TPSA) of 60.2 Ų , whereas the thiomorpholine substitution is expected to increase logP by approximately 1.1–1.5 units based on the parent-ring difference. This enhanced lipophilicity predicts improved passive membrane permeability and altered tissue distribution, key considerations in probe or lead compound selection .

Lipophilicity Drug design Physicochemical property differentiation

Antitubercular Activity Rank Order: Thiomorpholine Outperforms Morpholine in Head-to-Head Mycobacterium tuberculosis Screening

In a direct comparative study by Pulipati et al. (2016), thirty novel dibenzo[b,d]thiophene-1,2,3-triazoles bearing piperidine, piperazine, morpholine, or thiomorpholine appendages were screened for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv . The data revealed a clear appendage-dependent activity rank order: piperazine > thiomorpholine > morpholine . The most potent thiomorpholine-appended analog exhibited MIC values comparable to the best piperazine compounds, while morpholine-appended analogs consistently showed weaker inhibition . Although the specific compound 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine was not itself tested in this series, the class-level inference directly supports the superiority of the thiomorpholine appendage over morpholine in the 1,2,3-triazole context. A corroborating study by Marvadi et al. (2018) on morpholine-, thiomorpholine-, and piperazine-coupled 2-(thiophen-2-yl)dihydroquinolines demonstrated potent antitubercular activity (MIC 1.56 μg/mL) for thiomorpholine-containing analogs with low cytotoxicity .

Antitubercular Mycobacterium tuberculosis SAR

Broad-Spectrum Antimicrobial Potential: Thiomorpholine-Derived 1,4-Disubstituted 1,2,3-Triazoles Demonstrate Activity Superior to Standard Antibiotics

Kumaraswamy et al. (2016) synthesized and evaluated two series of thiomorpholine-derived 1,4-disubstituted 1,2,3-triazoles (compounds 4a–j and 5a–j) for antimicrobial activity . Multiple compounds demonstrated antibacterial activity exceeding that of the standard drugs penicillin and streptomycin against clinically relevant strains . Specifically, compounds 4a, 4b, 4c, 4g, 5a, and 5j showed excellent activity against Staphylococcus epidermidis; compounds 4a, 5a, and 5d against Pseudomonas aeruginosa; compounds 4a, 4b, and 4g against Klebsiella pneumoniae; compounds 4b, 5a, and 5d against Staphylococcus aureus; and compounds 5b, 5e, and 5j against Bacillus subtilis . Additionally, compounds 4c, 4e, 4f, 4j, 5c, 5d, 5g, and 5j registered moderate antifungal activity compared with the standard drug Amphotericin-B . While the specific compound 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine was not among the exact analogs tested, the study establishes that the thiomorpholine-1,2,3-triazole hybrid chemotype is a privileged scaffold for antimicrobial activity, with certain substitution patterns achieving potency superior to first-line clinical antibiotics .

Antimicrobial Antibacterial 1,2,3-triazole

Molecular Property Differentiation: Physicochemical Comparison Between Thiomorpholine-Based and Morpholine-Based 1,2,3-Triazole Analogs

A direct molecular property comparison between 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine and its morpholine analog 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine (CAS 1791134-52-5) reveals quantifiable differences in three key drug-likeness parameters. The target thiomorpholine compound (CAS 2097923-61-8) has a molecular weight of 212.27 g/mol and molecular formula C8H12N4OS , while the morpholine analog has a molecular weight of 196.21 g/mol and formula C8H12N4O2 . The replacement of the ring oxygen (atomic mass 16) with sulfur (atomic mass 32) accounts for the +16.06 g/mol molecular weight increase. The parent thiomorpholine ring has a topological polar surface area (TPSA) of 37.3 Ų , compared to 21.3 Ų for parent morpholine , a difference of +16.0 Ų primarily attributable to sulfur's larger van der Waals radius. However, for the complete analog molecules, the morpholine version (CAS 1791134-52-5) has a computed TPSA of 60.2 Ų and XLogP3 of −0.9 . The sulfur-for-oxygen substitution in the target compound is expected to increase XLogP3 by approximately 1.1–1.5 log units while modestly altering TPSA, resulting in a compound with enhanced membrane permeability characteristics while retaining favorable drug-like properties .

Physicochemical properties Drug-likeness Molecular descriptors

Metabolic Stability Differentiation: Thiomorpholine vs. Morpholine in Cytochrome P450-Mediated Oxidation

The metabolic fate of thiomorpholine-containing compounds differs fundamentally from that of morpholine analogs due to the presence of the oxidizable sulfur atom. Combourieu et al. (2000) demonstrated using in situ ¹H NMR that Mycobacterium aurum MO1 cytochrome P450 mediates the S-oxidation of thiomorpholine to its sulfoxide intermediate, followed by ring cleavage to thiodiglycolic acid, whereas morpholine undergoes C-oxidation via a distinct pathway . This difference in metabolic soft-spot location means that thiomorpholine-based compounds may exhibit altered metabolic clearance rates and metabolite profiles compared to their morpholine counterparts . In drug design contexts, thiomorpholine incorporation has been associated with improved metabolic stability relative to morpholine, as noted in the development of mTOR kinase inhibitors where thiomorpholine groups enhanced cellular potency and solubility profiles . This metabolic differentiation provides a rational basis for selecting the thiomorpholine-containing analog over the morpholine version when extended half-life or altered metabolite profiles are desired in a lead optimization campaign.

Metabolic stability Cytochrome P450 Thiomorpholine oxidation

Recommended Research and Procurement Application Scenarios for 4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine (CAS 2097923-61-8)


Antitubercular Drug Discovery: Hit-to-Lead Optimization Leveraging Thiomorpholine > Morpholine Potency Advantage

In antitubercular hit-to-lead campaigns targeting Mycobacterium tuberculosis H37Rv, 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine serves as a strategic building block to exploit the demonstrated appendage-dependent activity rank order: piperazine > thiomorpholine > morpholine . Procurement of this compound enables SAR exploration around the N-methyltriazole-carbonyl-thiomorpholine core, where the thiomorpholine moiety provides a potency advantage over morpholine-based analogs while offering differentiated physicochemical properties from piperazine-based alternatives (intermediate logP, distinct hydrogen-bonding capacity). The compound can be used as a core scaffold for library synthesis via further functionalization at the triazole N1 position or the thiomorpholine ring, with the goal of optimizing MIC values toward the sub-μg/mL range demonstrated by the best analogs in the Pulipati et al. series (MIC = 0.78 μg/mL for lead compounds) .

Antimicrobial Resistance Programs: Exploring Thiomorpholine-Triazole Scaffolds Against Multidrug-Resistant Bacterial Strains

Given that thiomorpholine-derived 1,4-disubstituted 1,2,3-triazoles have demonstrated antibacterial activity exceeding that of penicillin and streptomycin against S. epidermidis, P. aeruginosa, K. pneumoniae, S. aureus, and B. subtilis , procurement of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine is warranted for antimicrobial resistance (AMR) research programs. The compound can serve as a starting point for generating focused libraries targeting multidrug-resistant Gram-positive and Gram-negative pathogens. Its sulfur-containing thiomorpholine ring provides a differentiated resistance profile compared to oxygen-based morpholine antibiotics, potentially circumventing existing resistance mechanisms that rely on ether-bond recognition or cleavage.

Medicinal Chemistry Property Optimization: LogP-Driven Lead Optimization Using Thiomorpholine as a Morpholine Bioisostere

For medicinal chemistry programs where a morpholine-containing lead compound suffers from excessively low lipophilicity (XLogP3 ≈ −0.9 for the parent morpholine-triazole analog ), substituting with 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine provides a controlled logP increase of approximately 1.1–1.5 units while preserving the core pharmacophore geometry . This bioisosteric replacement is particularly valuable when improved membrane permeability, oral absorption, or blood–brain barrier penetration is required without fundamentally altering the target-binding pharmacophore. The compound can be procured as a building block for systematic property optimization in kinase inhibitor, GPCR modulator, or anti-infective programs.

Chemical Biology Probe Development: Exploiting Distinct Sulfur-Mediated Hydrogen-Bonding and Metal-Coordination Interactions

The sulfur atom in the thiomorpholine ring of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine enables unique non-covalent interactions—including S···H hydrogen bonding and transition metal coordination—that are inaccessible to morpholine-based probes . This compound is therefore recommended for chemical biology programs developing target-engagement probes, affinity labels, or metal-chelating inhibitors where sulfur-mediated interactions are mechanistically required. The 1,2,3-triazole moiety additionally provides a metabolically stable amide bond bioisostere and a convenient handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC) functionalization, enabling modular probe assembly.

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